molecular formula C7H14ClNO2 B1302249 1-methylpiperidine-4-carboxylic Acid Hydrochloride CAS No. 71985-80-3

1-methylpiperidine-4-carboxylic Acid Hydrochloride

Cat. No. B1302249
CAS RN: 71985-80-3
M. Wt: 179.64 g/mol
InChI Key: NLUDEWJJEMHIIL-UHFFFAOYSA-N
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Description

The compound of interest, 1-methylpiperidine-4-carboxylic acid hydrochloride, is related to various piperidine derivatives that have been synthesized and studied for their chemical properties and potential applications. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and its derivatives are of significant interest due to their presence in many biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including condensation, reduction, and salt formation. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl] methylpiperidine hydrochloride was achieved through a series of reactions starting from 1-benzyl-4-piperidine-carboaldehyde and 5,6-Dimethoxy-1-indanone, with a total yield above 60% . Another example is the large-scale synthesis of 4-methylenepiperidine hydrochloride, which is a key intermediate for the antifungal drug efinaconazole, with a high overall yield of 99.1% and purity of 99.7% . These methods highlight the potential for industrial-scale production of piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives, such as bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, has been elucidated using X-ray diffraction experiments. The piperidinium ring typically adopts a chair conformation with various substituents occupying axial or equatorial positions. In the case of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, the CH2COO group is in the equatorial position, and the CH3 group is in the axial position, with the OH group showing disorder between equatorial and axial positions .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, such as bromination and azo-coupling, as studied in the synthesis of new acridine-9-carboxylic acid derivatives . These reactions are important for further functionalization of the piperidine core and can lead to compounds with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be characterized using spectroscopic techniques such as FTIR, NMR, and computational methods. For example, the FTIR spectrum of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride shows an intense νOH band and a broad ν(OHO) absorption, indicating the presence of hydrogen bonds . NMR spectroscopy has been used to study the conformations of 4-hydroxy-1-methylpiperidine betaine derivatives, with the differentiation of equatorial and axial protons providing insights into the molecular structure . Computational methods like GIAO/B3LYP/6-31G(d,p) have been used to calculate magnetic isotropic shielding tensors, which correlate with experimental chemical shifts .

Safety and Hazards

1-Methylpiperidine-4-carboxylic acid hydrochloride causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that this compound may cause skin and eye irritation, and may also cause respiratory irritation , suggesting that it may interact with receptors or enzymes in these tissues.

Result of Action

Exposure to this compound can lead to skin and eye irritation, as well as respiratory irritation , indicating that it may have a broad range of cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-methylpiperidine-4-carboxylic acid hydrochloride . For instance, the presence of dust or other particulates in the air could potentially enhance the respiratory irritation caused by this compound. Additionally, factors such as temperature and humidity could influence the stability of the compound.

Biochemical Analysis

Biochemical Properties

1-methylpiperidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as dehydrogenases and transferases. These interactions often involve the binding of this compound to the active sites of these enzymes, thereby influencing their activity and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects on cellular function. At higher doses, toxic or adverse effects can be observed. For example, high doses of this compound have been associated with cellular toxicity and disruption of normal cellular processes . Threshold effects have also been noted, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further participate in biochemical reactions . The compound can also affect metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For instance, it may be localized to the mitochondria, where it can exert its effects on mitochondrial function and metabolism . The activity and function of this compound can be modulated by its subcellular localization, as different compartments provide distinct biochemical environments.

properties

IUPAC Name

1-methylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUDEWJJEMHIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40991544
Record name 1-Methylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID40991544
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Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71985-80-3, 71235-92-2
Record name 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=71985-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl piperidine-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.248.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 71235-92-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-methyl-piperidine-4-carboxylic acid ethyl ester (2.0 g, 11.7 mmol) in conc. hydrochloric acid (20 mL) was heated to 100° C. and maintained for 6 h. The mixture was then concentrated to dryness in vacuo to give a solid, which was washed with acetonitrile-diethyl ether (1:1) and dried in vacuo to afford 1-methyl-piperidine-4-carboxylic acid hydrochloride (1.0 g, 48%) as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Charge isonipecotic acid (1.00 wt, 1.0 eq, 600 g) to a reaction vessel. Charge palladium on charcoal (10% wt, 50% wet paste, 0.05 wt, 30 g) to the reaction vessel. Charge purified water (4.0 vol, 2.4 L) to the reaction vessel. Heat the resulting mixture to 90 to 95° C. Charge formic acid (1.2 vol, 1.4 wt, 4.0 eq, 720 mL) to the vessel at 90 to 95° C. (expected addition time 20 to 40 minutes). Charge a line rinse of purified water (0.5 vol, 300 mL) to the vessel at 90 to 95° C. Charge formaldehyde (37% w/w aqueous solution, 0.74 vol, 0.81 wt, 1.3 eq, 444 mL) to the vessel at 90 to 95° C. (expected addition time 20 to 40 minutes). Charge a line rinse of purified water (0.5 vol, 300 mL) to the vessel at 90 to 95° C. Stir the resulting mixture at 90 to 100° C. until complete by HPLC analysis (pass criterion≦0.1% area isonipecotic acid, expected 3 hours). Cool the resulting mixture to 20 to 30° C. Filter the reaction mixture through GF/F. Wash the filter cake with purified water (2×1.0 vol) at 20 to 30° C. Concentrate the combined filtrates to ca 2 vol at atmospheric pressure. As necessary adjust the temperature to 65 to 75° C. Charge conc. Hydrochloric acid (0.95 vol, 1.14 wt, 1.5 eq, 570 mL) to the vessel at 65 to 75° C. Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 2 vol at atmospheric pressure. Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 2 vol at atmospheric pressure. Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 3 vol at atmospheric pressure. Check the water content by KF analysis of the supernatant liquors using AX reagent (pass criterion≦0.1% w/w). Cool the reaction mixture to 20 to 25° C. Stir the reaction mixture for 1 to 2 hours at 20 to 25° C. Filter the reaction mixture at 20 to 25° C. Wash the filter cake with acetonitrile (2×1.0 vol, 0.8 wt, 2×600 mL). Dry the product at up to 50° C. until ≦0.5% w/w by LOD and ≦0.2% w/w water (KF, AX reagent). Expected yield: 80 to 90% th, 111 to 125% w/w; Isolated yield: 755 g (91% th, 125 w/w). FIG. 5 shows a typical NMR spectrum of 1-Methylpiperidine-4-carboxylic acid (D2O)
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
720 mL
Type
reactant
Reaction Step Two
Quantity
444 mL
Type
reactant
Reaction Step Three
Quantity
570 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methylpiperidine-4-carboxylic Acid Hydrochloride
Reactant of Route 2
1-methylpiperidine-4-carboxylic Acid Hydrochloride
Reactant of Route 3
1-methylpiperidine-4-carboxylic Acid Hydrochloride
Reactant of Route 4
Reactant of Route 4
1-methylpiperidine-4-carboxylic Acid Hydrochloride
Reactant of Route 5
1-methylpiperidine-4-carboxylic Acid Hydrochloride
Reactant of Route 6
Reactant of Route 6
1-methylpiperidine-4-carboxylic Acid Hydrochloride

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